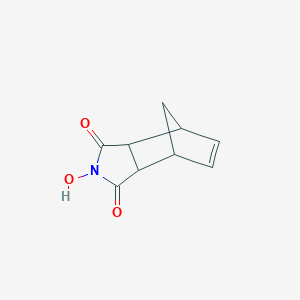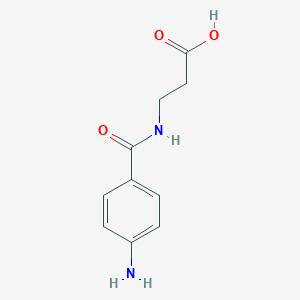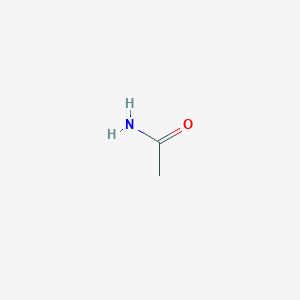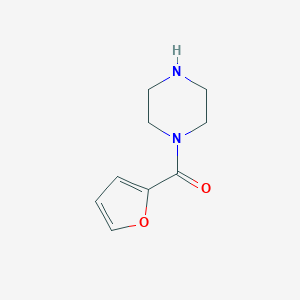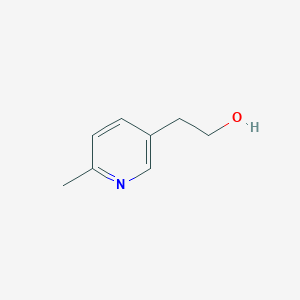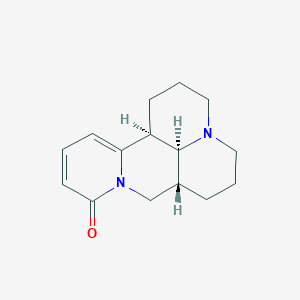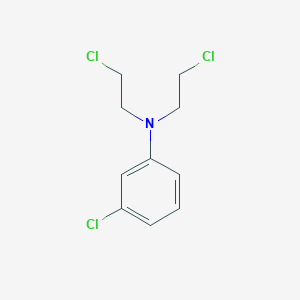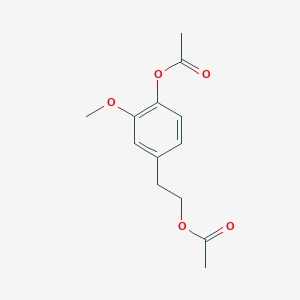
4-(Acetyloxy)-3-methoxybenzenethanol Acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques. Unfortunately, specific data regarding the molecular structure of “4-(Acetyloxy)-3-methoxybenzenethanol Acetate” was not found in the available literature .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics such as melting point, boiling point, density, solubility, and reactivity. Unfortunately, specific physical and chemical properties of “4-(Acetyloxy)-3-methoxybenzenethanol Acetate” were not found in the available literature .Applications De Recherche Scientifique
Biotechnological Applications: Acetogenic Bacteria
Acetogenic bacteria utilize the Wood–Ljungdahl pathway to reduce CO2 to acetyl-CoA, which is a central intermediate for various chemical compounds such as acetate, ethanol, or butyrate. The ability of these bacteria to convert a wide range of substrates, including industrial waste gas, methanol, formate, and CO, has sparked significant interest in using them as industrial platform organisms. They are considered for the production of valuable compounds like acetone or biopolymers .
Pharmaceutical Research: Anti-inflammatory and Antimicrobial Agents
In pharmaceutical research, acylated flavonoids, which share a similar acetoxy functional group with 4-(Acetyloxy)-3-methoxybenzenethanol Acetate, have shown potential as antimicrobial and anti-inflammatory agents. Molecular docking studies suggest that the acetoxy group enhances binding affinities to molecular targets, indicating that compounds with this functional group could be considered in future drug development .
Mécanisme D'action
Target of Action
It’s known that acetylated compounds often interact with various enzymes and proteins within the cell . The specific targets would depend on the structural and functional properties of the compound.
Mode of Action
Acetylated compounds generally exert their effects by modifying the activity of their target proteins or enzymes . This can result in changes to cellular processes, including metabolic pathways, signal transduction, and gene expression .
Biochemical Pathways
For instance, acetylation is a common modification of antimicrobial peptides, affecting their mechanism of action . Acetyl-CoA, a related compound, is involved in numerous metabolic functions, including energy production, lipid synthesis, and protein acetylation .
Pharmacokinetics
The pharmacokinetics of similar acetylated compounds have been studied . These studies suggest that the compound’s bioavailability could be influenced by factors such as its chemical structure, formulation, route of administration, and the individual’s physiological condition.
Result of Action
For example, acetylation can increase the antimicrobial activity of peptides by improving their ability to disrupt cell membrane integrity and bind with DNA .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-(Acetyloxy)-3-methoxybenzenethanol Acetate. Factors such as temperature, pH, and the presence of other compounds can affect the stability and activity of the compound . Additionally, the compound’s action can be influenced by the physiological environment within the body, including factors such as pH, enzyme levels, and the presence of other metabolites .
Safety and Hazards
Orientations Futures
The future directions for research on “4-(Acetyloxy)-3-methoxybenzenethanol Acetate” could involve further investigation into its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. Unfortunately, specific future directions were not found in the available literature .
Propriétés
IUPAC Name |
2-(4-acetyloxy-3-methoxyphenyl)ethyl acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O5/c1-9(14)17-7-6-11-4-5-12(18-10(2)15)13(8-11)16-3/h4-5,8H,6-7H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKNYEIJAGJNUPM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCCC1=CC(=C(C=C1)OC(=O)C)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Acetyloxy)-3-methoxybenzenethanol Acetate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

